Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid
Overview
Description
Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid: is a derivative of amino acids used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound’s structure includes a hydroxyl group on the phenyl ring, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyl group on the phenyl ring. The process often starts with the amino acid precursor, which undergoes Fmoc protection using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group can be introduced through various methods, including hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions: Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid is used in the synthesis of peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptide-based inhibitors and probes.
Medicine: In medicine, Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the design of therapeutic peptides.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various applications, including drug delivery systems and biomaterials.
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the overall structure and function of the synthesized peptides.
Comparison with Similar Compounds
Fmoc-®-3-Amino-3-phenyl-propionic acid: Lacks the hydroxyl group on the phenyl ring.
Fmoc-®-3-Amino-3-(4-hydroxyphenyl)-propionic acid: Has the hydroxyl group in a different position on the phenyl ring.
Fmoc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid: Different stereochemistry at the amino acid center.
Uniqueness: Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid is unique due to the specific positioning of the hydroxyl group on the phenyl ring and its ®-stereochemistry. These features influence its reactivity and interactions in peptide synthesis, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDAHKCUYUTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144726 | |
Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-16-6 | |
Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284492-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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